1-(4-Ethylphenyl)propylhydrazine

Description

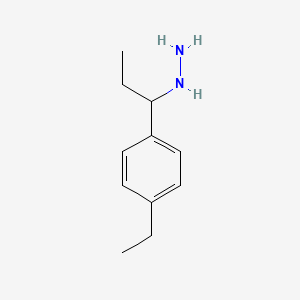

1-(4-Ethylphenyl)propylhydrazine is a hydrazine derivative characterized by a propylhydrazine moiety attached to a 4-ethylphenyl group. Hydrazines are versatile intermediates in organic synthesis, particularly in the formation of heterocycles like pyrazoles and triazoles.

Properties

IUPAC Name |

1-(4-ethylphenyl)propylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-9-5-7-10(8-6-9)11(4-2)13-12/h5-8,11,13H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFXFLIHEYIWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)propylhydrazine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with propylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

1-(4-Ethylphenyl)propylhydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The hydrazine group can participate in substitution reactions with halides or other electrophiles, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

1-(4-Ethylphenyl)propylhydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)propylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

- 1-(4-Ethylphenyl)propylhydrazine vs. Phenylhydrazine Derivatives: Compound 5 (): Contains a sulfonylpiperidine group and phenylhydrazine. The sulfonyl group increases polarity compared to the ethylphenyl group, affecting solubility and reactivity . The ethylphenyl group here may improve binding affinity to hydrophobic enzyme pockets . (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide (): Features a nitro group and triazole ring, introducing strong electron-withdrawing effects and rigidity, contrasting with the electron-donating ethyl group in the target compound .

Table 1: Structural Comparison

Physicochemical Properties

- This compound: Expected to have moderate solubility in polar solvents (e.g., ethanol) due to the hydrazine group, with a higher boiling point than 1-(4-ethylphenyl)ethanone (: Tboil = 398.20 K) because of hydrogen bonding from the hydrazine moiety .

- 1-(4-Ethylphenyl)ethanone (): Boiling point and vaporization enthalpy (ΔvapH = 42.20 kJ/mol) indicate volatility, contrasting with the non-volatile nature of hydrazine derivatives .

- Sulfophenylhydrazines (): High melting points (286°C) due to sulfonic acid groups, highlighting how functional groups dramatically alter thermal stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(4-Ethylphenyl)propylhydrazine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via hydrazine condensation with a carbonyl precursor (e.g., 4-ethylphenylpropanal or ketone derivatives) in ethanol under reflux with catalytic acetic acid. For example, analogous hydrazones are formed by reacting substituted aldehydes with phenylhydrazine in ethanol, followed by precipitation and filtration . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purity can be improved via recrystallization or column chromatography.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify characteristic N-H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- NMR : Analyze proton environments (e.g., ethylphenyl protons at δ 1.0–1.5 ppm, hydrazine NH signals at δ 2.5–4.0 ppm) .

- Elemental Analysis : Validate empirical formula by comparing calculated vs. observed C, H, and N percentages .

- HPLC/GC-MS : Assess purity and detect side products .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

- Methodology : Store the compound in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, light, and oxidizing agents. Monitor stability via periodic TLC or NMR analysis .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during the synthesis of this compound?

- Methodology : Side products may arise from:

- Over-condensation : Excess hydrazine or prolonged heating can lead to dimerization. Mitigate by controlling stoichiometry and reaction time.

- Oxidation : Hydrazine derivatives are prone to oxidation; use degassed solvents and inert atmospheres.

- Byproducts from Vilsmeier-Haack reactions : If formylation steps are involved (e.g., POCl₃/DMF), monitor for chloro-impurities via Cl⁻ ion chromatography .

Q. How can computational methods guide the design of derivatives of this compound for target-specific applications?

- Methodology :

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock or Schrödinger Suite to predict binding affinities .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing/donating groups on the phenyl ring) with biological activity data to optimize pharmacophores .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodology :

- Dose-Response Curves : Ensure consistent assay conditions (e.g., concentration ranges, solvent controls) to compare IC₅₀ values .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analogues : Synthesize and test derivatives with incremental modifications to isolate critical functional groups .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

| Technique | Expected Signals for this compound |

|---|---|

| ¹H NMR | δ 1.2–1.4 ppm (t, 3H, CH₂CH₃), δ 2.6–2.8 ppm (q, 2H, CH₂), δ 7.2–7.4 ppm (m, 4H, aromatic) |

| ¹³C NMR | δ 15.5 (CH₂CH₃), δ 28.0 (CH₂), δ 128–140 (aromatic C), δ 150–155 (C=N) |

| IR | 3250 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N) |

Table 2 : Stability Assessment Under Different Conditions

| Condition | Degradation Rate (T₁/₂) | Major Degradation Pathway |

|---|---|---|

| Light (RT) | 7 days | Oxidation to azo-compounds |

| Moisture | 3 days | Hydrolysis to ketone |

| –20°C (N₂) | >6 months | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.